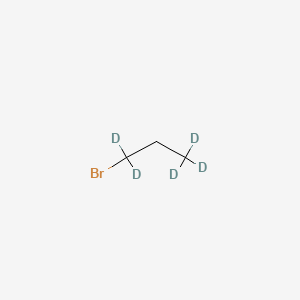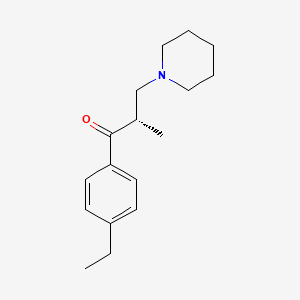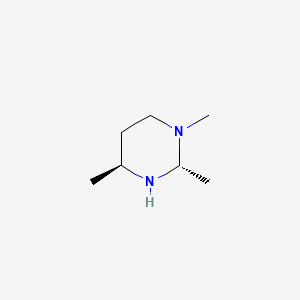
1-Brompropan-1,1,3,3,3-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromopropane-1,1,3,3,3-d5, also known as Propyl bromide-1,1,3,3,3-d5, is a derivative of 1-bromopropane . It is a colorless liquid with a sweet smell . The molecular formula is CD3CH2CD2Br .
Synthesis Analysis
1-Bromopropane can be synthesized by reacting n-propyl alcohol (n-propanol) with excess hydrobromic acid. Water formed as a by-product is quickly removed from the resulting crude product before purification to give the final product .
Molecular Structure Analysis
The linear formula of 1-Bromopropane-1,1,3,3,3-d5 is CD3CH2CD2Br . For more detailed structural information, you may refer to resources such as the NIST Chemistry WebBook or PubChem .
Physical And Chemical Properties Analysis
1-Bromopropane-1,1,3,3,3-d5 has a boiling point of 71 °C and a melting point of -110 °C. It has a density of 1.354 g/mL at 25 °C . The molecular weight is 128.02 .
Wissenschaftliche Forschungsanwendungen
Stabile Isotopenmarkierung
1-Brompropan-1,1,3,3,3-d5 ist eine deuterierte Verbindung, d. h. sie enthält das schwere Wasserstoffisotop Deuterium . Deuterierte Verbindungen werden häufig in der stabilen Isotopenmarkierung eingesetzt, einer Technik, die in der Molekularbiologie verwendet wird, um Moleküle in verschiedenen Stoffwechselwegen zu identifizieren und zu verfolgen.
Synthese von Wirkstoffen
1-Brompropanderivate werden bei der Synthese von pharmazeutischen Wirkstoffen verwendet . Diese Wirkstoffe werden zur Herstellung verschiedener Medikamente verwendet, darunter solche für Herz-Kreislauf-Erkrankungen und Analgetika .
RNA-Isolierung
1-Brompropanderivate werden als Phasentrennreagenzien für die Isolierung von Ribonukleinsäure (RNA) verwendet . Sie beeinträchtigen die Qualität oder Quantität der isolierten RNA nicht .
Anwendungen in der Molekularbiologie
1-Brompropanderivate wurden in Anwendungen der Molekularbiologie zur Isolierung von hochwertiger RNA aus verschiedenen Quellen verwendet . Dies ist entscheidend für viele biologische Studien, darunter die Genexpressionsanalyse und die Sequenzierung.
Abscheidung von 1-Brompropan
Es wurden Forschungsarbeiten zur Verwendung von hydrophoben Zeolithen zur Abscheidung von 1-Brompropan durchgeführt . Dies könnte potenzielle Anwendungen in der Umweltwissenschaft haben, insbesondere bei der Entfernung von flüchtigen organischen Verbindungen aus der Atmosphäre.
Allgemeine wissenschaftliche Forschung
This compound wird häufig in wissenschaftlichen Experimenten und Forschungsarbeiten verwendet. Seine spezifischen Anwendungen können je nach Forschungsgebiet stark variieren.
Safety and Hazards
1-Bromopropane-1,1,3,3,3-d5 is a highly flammable liquid. It may cause skin and eye irritation, respiratory irritation, drowsiness, or dizziness. It is suspected of causing cancer and may damage fertility or the unborn child. It may also cause damage to organs through prolonged or repeated exposure .
Wirkmechanismus
Target of Action
1-Bromopropane-1,1,3,3,3-d5 is a deuterated compound that is primarily used as an internal standard
Mode of Action
It’s known that deuterated compounds like this one are often used in scientific research to study the structure, reaction mechanism, and reaction kinetics of compounds .
Biochemical Pathways
It’s worth noting that stable isotope labeling, a common use of deuterated compounds, allows researchers to study metabolic pathways in vivo in a safe manner .
Pharmacokinetics
The compound has a boiling point of 71°c and a density of 1354 g/mL at 25°C , which may influence its pharmacokinetic properties.
Result of Action
As an internal standard, it’s primarily used for comparative purposes in scientific research .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 1-Bromopropane-1,1,3,3,3-d5, factors such as temperature and pH could potentially affect its stability and reactivity. For instance, it has a boiling point of 71°C , suggesting that high temperatures could lead to its evaporation. Furthermore, its stability in air and water is influenced by the concentration of hydroxyl radicals and pH, respectively .
Biochemische Analyse
Biochemical Properties
1-Bromopropane-1,1,3,3,3-d5 plays a significant role in biochemical reactions due to its unique isotopic labeling. It interacts with various enzymes, proteins, and other biomolecules, facilitating the study of metabolic pathways and reaction mechanisms. The deuterium atoms in 1-Bromopropane-1,1,3,3,3-d5 provide a distinct mass shift, allowing researchers to trace the compound’s behavior in complex biological systems. This compound is particularly useful in studying enzyme kinetics and protein-ligand interactions .
Cellular Effects
1-Bromopropane-1,1,3,3,3-d5 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of specific cell types, such as hepatocytes and neurons. The compound’s impact on cell signaling pathways can lead to alterations in gene expression, affecting cellular metabolism and overall cell function. Studies have shown that 1-Bromopropane-1,1,3,3,3-d5 can induce oxidative stress and disrupt mitochondrial function, leading to changes in cellular energy production.
Molecular Mechanism
The molecular mechanism of 1-Bromopropane-1,1,3,3,3-d5 involves its interaction with various biomolecules, including enzymes and proteins. The compound can bind to active sites of enzymes, inhibiting or activating their function. Additionally, 1-Bromopropane-1,1,3,3,3-d5 can interact with DNA and RNA, leading to changes in gene expression. The deuterium atoms in the compound provide a unique mass signature, allowing researchers to study these interactions in detail using advanced analytical techniques .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Bromopropane-1,1,3,3,3-d5 can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to its degradation. Long-term studies have shown that 1-Bromopropane-1,1,3,3,3-d5 can have lasting effects on cellular function, including alterations in gene expression and metabolic pathways. These effects are often dose-dependent and can vary based on the experimental conditions .
Dosage Effects in Animal Models
The effects of 1-Bromopropane-1,1,3,3,3-d5 in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and does not cause significant adverse effects. At higher doses, 1-Bromopropane-1,1,3,3,3-d5 can induce toxicity, leading to liver and kidney damage, as well as neurological effects. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .
Metabolic Pathways
1-Bromopropane-1,1,3,3,3-d5 is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can be metabolized through oxidative and reductive pathways, leading to the formation of various metabolites. These metabolic processes can affect the overall metabolic flux and levels of specific metabolites in the system. The deuterium labeling in 1-Bromopropane-1,1,3,3,3-d5 allows researchers to trace its metabolic fate and study the dynamics of these pathways .
Transport and Distribution
The transport and distribution of 1-Bromopropane-1,1,3,3,3-d5 within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, 1-Bromopropane-1,1,3,3,3-d5 can interact with various intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues can vary based on the experimental conditions and the specific cell types involved .
Subcellular Localization
1-Bromopropane-1,1,3,3,3-d5 exhibits specific subcellular localization, which can influence its activity and function. The compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals. For example, 1-Bromopropane-1,1,3,3,3-d5 can accumulate in mitochondria, affecting mitochondrial function and energy production. The subcellular localization of the compound can provide insights into its role in various cellular processes and its potential therapeutic applications .
Eigenschaften
IUPAC Name |
1-bromo-1,1,3,3,3-pentadeuteriopropane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Br/c1-2-3-4/h2-3H2,1H3/i1D3,3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNYIHKIEHGYOZ-WNWXXORZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CC([2H])([2H])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![spiro[isobenzofuran-1(3H),5-methyl-2'-tetrahydrofuran]-3-one](/img/structure/B575410.png)

![5-Amino-1-[4-(fluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid ethyl ester](/img/structure/B575413.png)

![Acetaldehyde, [2-methyl-5-(1-methylethyl)cyclopentylidene]-, (1E,2alpha,5alpha)-(9CI)](/img/structure/B575423.png)

